4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is a derivative of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). It serves as a valuable tool in scientific research, specifically in the development of animal models for Parkinson's disease (PD) [, ]. This compound's role in PD research stems from its ability to induce parkinsonian symptoms in animals, enabling researchers to study the mechanisms of the disease and potential therapeutic interventions.
While the exact mechanism of action of 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is not explicitly stated in the provided articles, its parent compound, MPTP, provides insight into its potential mode of action. MPTP itself is not toxic but is metabolized in the brain to 1-methyl-4-phenylpyridinium (MPP+) [, ]. This metabolite is then selectively taken up by dopaminergic neurons in the substantia nigra, a brain region crucial for movement control. Once inside these neurons, MPP+ disrupts cellular function by interfering with mitochondrial activity, ultimately leading to cell death. This selective neurotoxicity mimics the dopaminergic neuron loss observed in Parkinson's disease.
The primary application of 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide in scientific research is in the development of animal models for Parkinson's disease (PD) [, ]. Researchers utilize this compound to induce parkinsonian symptoms in animals, providing a platform to study the disease mechanisms, evaluate potential drug therapies, and explore neuroprotective strategies.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: